N~3~-(4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}PHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-(4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}PHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of N3-(4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}PHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 1,3-dimethyl-1H-pyrazole-4-amine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N~3~-(4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}PHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N~3~-(4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}PHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N3-(4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}PHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and microbial growth . The compound’s sulfonyl and pyrazole groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N~3~-(4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}PHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives such as:
1,3-Dimethyl-1H-pyrazol-4-amine: Known for its use in synthesizing various heterocyclic compounds.
Dipyrone: A pyrazolone derivative with analgesic and antipyretic properties.
1-Boc-pyrazole-4-boronic acid pinacol ester: Used in organic synthesis and medicinal chemistry.
The uniqueness of N3-(4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}PHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its dual pyrazole structure and sulfonyl group, which contribute to its diverse chemical reactivity and biological activities.
Properties
IUPAC Name |
N-[4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]phenyl]-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-11-15(10-22(3)18-11)26(24,25)20-13-6-4-12(5-7-13)17-16(23)14-8-9-21(2)19-14/h4-10,20H,1-3H3,(H,17,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQQTNFGYZHPTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=NN(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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